molecular formula C15H18N2O B6203822 4,5-bis(dimethylamino)naphthalene-1-carbaldehyde CAS No. 127348-74-7

4,5-bis(dimethylamino)naphthalene-1-carbaldehyde

Cat. No.: B6203822
CAS No.: 127348-74-7
M. Wt: 242.3
InChI Key:
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Description

4,5-bis(dimethylamino)naphthalene-1-carbaldehyde is a chemical compound known for its unique structural properties and reactivity It is a derivative of naphthalene, featuring two dimethylamino groups at the 4 and 5 positions and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic amination of 1,5-dinitronaphthalene, followed by reduction and formylation reactions . The reaction conditions often include the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(dimethylamino)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as alkyl halides under basic conditions.

Major Products Formed

    Oxidation: 4,5-bis(dimethylamino)naphthalene-1-carboxylic acid.

    Reduction: 4,5-bis(dimethylamino)naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,5-bis(dimethylamino)naphthalene-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis(dimethylamino)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The dimethylamino groups can act as electron-donating groups, influencing the reactivity of the aldehyde group. This compound can participate in nucleophilic addition reactions, where the aldehyde group reacts with nucleophiles to form addition products. The electronic properties of the dimethylamino groups also make this compound a potential candidate for use in electronic and photonic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(dimethylamino)naphthalene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct electronic properties and reactivity. The presence of both dimethylamino and aldehyde groups on the naphthalene ring allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

127348-74-7

Molecular Formula

C15H18N2O

Molecular Weight

242.3

Purity

0

Origin of Product

United States

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